Borane, tris(decyl)-
Description
Borane, tris(decyl)- (CAS 20236-81-1), also known as tris(decyloxy)borane or boric acid tris(decyl) ester, is an organoboron compound with the molecular formula C₃₀H₆₃BO₃ and a molecular weight of 482.63 g/mol . Structurally, it consists of a boron atom coordinated to three decyloxy groups (C₁₀H₂₁O), which are long alkyl chains. This compound is characterized by its high solubility in nonpolar organic solvents due to its hydrophobic alkyl substituents, making it suitable for applications requiring compatibility with lipophilic environments .
Properties
CAS No. |
1188-96-1 |
|---|---|
Molecular Formula |
C30H63B |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
tris-decylborane |
InChI |
InChI=1S/C30H63B/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 |
InChI Key |
GLVXGILPFYMKSS-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Borane, tris(decyl)- typically involves the reaction of decyl lithium or decyl magnesium bromide with boron trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
3C10H21Li+BCl3→(C10H21)3B+3LiCl
Industrial Production Methods: On an industrial scale, the production of Borane, tris(decyl)- may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Borane, tris(decyl)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alkylboranes.
Substitution: Various substituted boranes.
Scientific Research Applications
Borane, tris(decyl)- has found applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism by which Borane, tris(decyl)- exerts its effects is primarily through its ability to act as a Lewis acid. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from donor molecules. This property makes it a versatile catalyst in various organic reactions. The molecular targets and pathways involved include:
Activation of small molecules: Facilitates the activation of small molecules such as hydrogen, oxygen, and carbon dioxide.
Catalysis: Acts as a catalyst in hydroboration, borylation, and other organic transformations.
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane (B(C₆F₅)₃; CAS 1109-15-5)
- Molecular Formula : C₁₈BF₁₅
- Molecular Weight : 511.98 g/mol .
- Key Differences: Electronic Effects: The electron-withdrawing fluorine atoms on the aryl rings significantly enhance the Lewis acidity of B(C₆F₅)₃ compared to tris(decyl)-borane. This property makes it a potent catalyst in hydroboration reactions and olefin polymerization . Solubility: B(C₆F₅)₃ is less soluble in nonpolar solvents due to its polar fluorinated substituents but exhibits good solubility in halogenated solvents. Applications: Widely used as a co-catalyst in metallocene-based olefin polymerization and in hydroboration reactions, where its high Lewis acidity accelerates substrate activation .
Tris(heptafluoronaphthalenyl)borane (CAS 190282-03-2)
- Molecular Formula : C₃₀BF₂₁
- Molecular Weight : 770.10 g/mol .
- Key Differences :
- Steric and Electronic Effects : The bulkier heptafluoronaphthalenyl groups provide even stronger Lewis acidity than B(C₆F₅)₃, but the increased steric hindrance may limit its accessibility in certain reactions.
- Thermal Stability : Likely more thermally stable than tris(decyl)-borane due to aromatic fluorination, though this comes at the cost of synthetic complexity .
Tris(2-aminoethyl)borane (CAS 6162-38-5)
Tris(4-bromo-2,6-dimethylphenyl)borane (CAS 1239448-99-7)
- Molecular Formula : C₂₄H₂₄BBr₃
- Molecular Weight : 562.98 g/mol .
- Key Differences :
- Substituent Effects : Bromine atoms increase electrophilicity at the boron center, while methyl groups provide steric protection. This balance makes it a versatile intermediate in cross-coupling reactions.
- Synthetic Utility : Used in Suzuki-Miyaura couplings, where tris(decyl)-borane’s lack of reactive handles limits its utility .
Structural and Functional Comparison Table
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